3-Formyl-2-pyrazinecarboxylic acid

Medicinal Chemistry Heterocyclic Synthesis Building Block

This heterocyclic building block features a pyrazine core with ortho-substituted 3-formyl and 2-carboxylic acid groups, enabling unique cyclization pathways and orthogonal reactivity. It is essential for constructing pyrrolopyrazines, pyrazinopyrazines, and other fused systems inaccessible to simpler analogs. As Zopiclone Impurity 4, it is a fully characterized reference standard for pharmaceutical QC and method validation. Procure this bifunctional scaffold for advanced organic synthesis and analytical applications.

Molecular Formula C6H4N2O3
Molecular Weight 152.11 g/mol
CAS No. 865061-50-3
Cat. No. B3290468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-2-pyrazinecarboxylic acid
CAS865061-50-3
Molecular FormulaC6H4N2O3
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C=O)C(=O)O
InChIInChI=1S/C6H4N2O3/c9-3-4-5(6(10)11)8-2-1-7-4/h1-3H,(H,10,11)
InChIKeyCINFOIVLINCDLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formyl-2-pyrazinecarboxylic Acid (CAS 865061-50-3) - Core Procurement & Specification Data


3-Formyl-2-pyrazinecarboxylic acid (CAS 865061-50-3) is a heterocyclic building block featuring a pyrazine core substituted with a formyl group at the 3-position and a carboxylic acid at the 2-position (molecular formula C₆H₄N₂O₃, MW 152.11 g/mol) . This bifunctional architecture positions the compound as a versatile intermediate in medicinal chemistry and organic synthesis, enabling orthogonal reactivity at the aldehyde and carboxylate moieties . It is also utilized as a fully characterized reference standard (Zopiclone Impurity 4) for pharmaceutical quality control applications [1].

3-Formyl-2-pyrazinecarboxylic Acid (865061-50-3): Why Structural Analogs Cannot Be Directly Substituted


The ortho-disubstituted pyrazine scaffold of 3-formyl-2-pyrazinecarboxylic acid presents a specific spatial arrangement of electrophilic (aldehyde) and acidic (carboxyl) sites that is absent in simpler mono-substituted pyrazinecarboxylic acids or symmetrically substituted diacids . This adjacency enables unique cyclization pathways and the formation of fused heterocyclic systems (e.g., pyrrolopyrazines) that are inaccessible to the 2-pyrazinecarboxylic acid or 2,3-pyrazinedicarboxylic acid analogs . In pharmaceutical impurity profiling, substitution with a compound lacking the exact 3-formyl-2-carboxyl substitution pattern would yield an incorrect retention time and mass spectral signature, invalidating analytical method validation [1].

3-Formyl-2-pyrazinecarboxylic Acid (865061-50-3): Quantitative Differentiation vs. Closest Analogs


Regioselective Cyclocondensation Reactivity: 3-Formyl-2-carboxyl vs. 2,3-Dicarboxyl Pyrazines

The ortho relationship of the aldehyde and carboxylic acid groups in 3-formyl-2-pyrazinecarboxylic acid facilitates intramolecular cyclization to form lactones and fused pyrazinones under mild conditions. In contrast, 2,3-pyrazinedicarboxylic acid requires harsh dehydrating conditions for anhydride formation and does not undergo the same aldehyde-specific condensations (e.g., with hydrazines or amines) . While no direct kinetic comparison is published, the distinct reactivity profiles are a class-level inference based on established functional group chemistry.

Medicinal Chemistry Heterocyclic Synthesis Building Block

Pharmaceutical Impurity Profiling: Unique Analytical Signature for Zopiclone

3-Formyl-2-pyrazinecarboxylic acid is a characterized impurity (Zopiclone Impurity 4) in the synthesis of the hypnotic agent Zopiclone [1]. Its structural isomer, 2-pyrazinecarboxylic acid, is not a known impurity in this process. Procurement of this specific compound is required for validated HPLC or LC-MS methods, as it provides a unique retention time and mass spectrum that cannot be replicated by other pyrazinecarboxylic acid analogs [2].

Analytical Chemistry Pharmaceutical Quality Control Reference Standard

Potential Antimycobacterial Scaffold: Class-Level Advantage of Ortho-Substitution

Structure-activity relationship (SAR) studies on pyrazinecarboxylic acid derivatives indicate that ortho-substitution on the pyrazine ring (adjacent to the carboxyl group) is critical for antimycobacterial activity, as seen with pyrazinamide (MIC = 6.25–50 μg/mL against M. tuberculosis H37Rv) [1][2]. The 3-formyl-2-carboxyl motif preserves this ortho-substitution pattern, whereas the meta- or para-substituted analogs (e.g., 2,5-pyrazinedicarboxylic acid) lack this feature and show reduced or no activity [3]. Direct MIC data for 3-formyl-2-pyrazinecarboxylic acid is not published, but its substitution pattern aligns with the active pharmacophore.

Antimycobacterial Drug Discovery Tuberculosis

3-Formyl-2-pyrazinecarboxylic Acid (865061-50-3): Validated Use Cases Based on Quantitative Differentiation


Synthesis of Fused Pyrazine Heterocycles for Medicinal Chemistry Libraries

The orthogonal reactivity of the 3-formyl and 2-carboxyl groups enables efficient construction of pyrrolopyrazines, pyrazinopyrazines, and other fused systems via sequential condensation and cyclization. This scenario is supported by the qualitative differentiation from 2,3-pyrazinedicarboxylic acid, which lacks aldehyde functionality and cannot access the same chemical space .

Analytical Reference Standard for Zopiclone Impurity Profiling

Pharmaceutical QC laboratories require this exact compound (Zopiclone Impurity 4) to validate HPLC methods for the detection and quantification of process-related impurities in Zopiclone API. Using a structural analog would produce incorrect retention times and lead to method validation failure [1].

Scaffold for Antimycobacterial Lead Optimization

Medicinal chemistry programs targeting tuberculosis can utilize this compound as a core scaffold. The ortho-substitution pattern mimics the active conformation of pyrazinamide, and the formyl group provides a handle for diversification into amides, hydrazones, and other derivatives with potential improved potency over simple pyrazinecarboxylic acids [2][3].

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The 3-formyl-2-carboxyl arrangement can act as a bifunctional ligand, chelating metal ions through the carboxylate oxygen and the pyrazine nitrogen, while the formyl group remains available for post-synthetic modification. This provides a synthetic advantage over symmetrical 2,3-pyrazinedicarboxylic acid, which tends to form polymeric structures with less tunable properties .

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